Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate
CAS No.: 700856-14-0
Cat. No.: VC6586157
Molecular Formula: C12H14O5
Molecular Weight: 238.239
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 700856-14-0 |
|---|---|
| Molecular Formula | C12H14O5 |
| Molecular Weight | 238.239 |
| IUPAC Name | methyl 2-(4-formyl-2-methoxyphenoxy)propanoate |
| Standard InChI | InChI=1S/C12H14O5/c1-8(12(14)16-3)17-10-5-4-9(7-13)6-11(10)15-2/h4-8H,1-3H3 |
| Standard InChI Key | VMRFCVWUKKGUSN-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)OC1=C(C=C(C=C1)C=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a propanoate ester backbone linked to a 4-formyl-2-methoxyphenoxy group. The methoxy substituent at the 2-position of the aromatic ring introduces steric and electronic effects that influence reactivity, while the formyl group at the 4-position provides a site for nucleophilic addition or condensation reactions . The ester moiety (methyl propanoate) enhances solubility in organic solvents, facilitating its use in synthetic workflows.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 238.24 g/mol | |
| SMILES | CC(C(=O)OC)Oc1ccc(C=O)cc1OC | |
| CAS Number | 700856-14-0 |
The presence of both electron-donating (methoxy) and electron-withdrawing (formyl) groups on the aromatic ring creates a polarized electronic environment, which can be exploited in directed ortho-metalation or electrophilic substitution reactions .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of methyl 2-(4-formyl-2-methoxyphenoxy)propanoate typically involves a multi-step process:
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Etherification: Reaction of 4-formyl-2-methoxyphenol with methyl 2-bromopropanoate under basic conditions (e.g., KCO) in a polar aprotic solvent like DMF or acetone .
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Purification: Column chromatography or recrystallization to isolate the product .
A generic reaction scheme is as follows:
Comparative Analysis with Halogenated Derivatives
Physicochemical Properties
Comparative Solubility of Analogous Compounds:
| Compound | Solubility Profile | Source |
|---|---|---|
| Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate | Limited aqueous solubility | |
| 2-(4-Methoxyphenoxy)propanoic acid | Soluble in polar solvents |
Applications in Research and Industry
Pharmaceutical Intermediate
The formyl group in methyl 2-(4-formyl-2-methoxyphenoxy)propanoate serves as a handle for constructing bioactive molecules. For instance:
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Schiff Base Formation: Reaction with primary amines to generate imines, which are precursors to heterocyclic compounds like quinazolines or β-lactams.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to access biphenyl derivatives .
Materials Science
In polymer chemistry, the compound’s dual functionality enables its use as a monomer for synthesizing cross-linked polyesters or as a photoactive component in resins . For example:
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Photoresist Formulations: The aldehyde group can undergo photocrosslinking upon UV exposure, creating patterned surfaces in microfabrication .
Research Directions and Challenges
Recent studies have focused on optimizing the compound’s synthesis for scalability and exploring its utility in asymmetric catalysis. Challenges include:
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